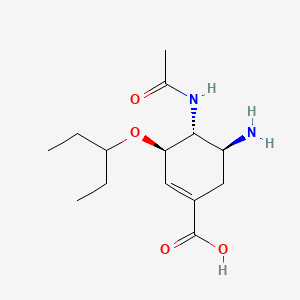

奥司他韦酸

科学研究应用

奥司他韦酸在科学研究中有着广泛的应用:

化学: 用作研究酶抑制和反应机理的模型化合物。

生物学: 用于研究病毒复制和宿主-病原体相互作用。

医学: 是开发针对流感和其他病毒感染的抗病毒疗法的必要组成部分。

作用机理

奥司他韦酸通过抑制流感病毒表面神经氨酸酶发挥作用。这种酶负责切割宿主细胞表面唾液酸残基,这有助于释放新的病毒颗粒。通过阻断这种酶,奥司他韦酸可以阻止病毒传播到新的细胞,从而限制感染 .

作用机制

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is an antiviral drug that primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are found on the surface of the virus and play a crucial role in the virus’s ability to replicate and infect host cells .

Mode of Action

Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from infected host cells, thereby impairing viral replication . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The primary biochemical pathway affected by oseltamivir acid is the viral replication process . By inhibiting the neuraminidase enzyme, oseltamivir acid blocks the release of progeny virions from infected cells . This action effectively limits the spread of the virus within the host, reducing the severity and duration of influenza symptoms .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . Oseltamivir carboxylate has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . It is mainly excreted by the kidneys .

Result of Action

The primary result of oseltamivir acid’s action is a reduction in the severity and duration of influenza symptoms . By inhibiting viral replication, oseltamivir acid can limit the viral load and course of infection in the host . The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

The efficacy and stability of oseltamivir acid can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with oseltamivir acid, affecting its action . Furthermore, the drug’s effectiveness can be compromised in environments where oseltamivir-resistant strains of the influenza virus are prevalent . Therefore, understanding the specific environment in which the drug is used is crucial for optimizing its therapeutic effects.

生化分析

Biochemical Properties

Oseltamivir acid plays a crucial role in biochemical reactions by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the cleavage of sialic acid residues on the surface of host cells, which facilitates the release of progeny virions. By binding to the active site of neuraminidase, oseltamivir acid prevents this cleavage, thereby inhibiting viral replication and spread . The interaction between oseltamivir acid and neuraminidase is highly specific, involving hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Cellular Effects

Oseltamivir acid exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of viral particles, thereby reducing viral load and limiting the spread of infection . This inhibition can influence cell signaling pathways, particularly those involved in the immune response to viral infections. Additionally, oseltamivir acid may impact gene expression by reducing the expression of genes associated with viral replication and host cell apoptosis . Cellular metabolism is also affected, as the inhibition of neuraminidase can alter the metabolic flux of sialic acid-containing compounds .

Molecular Mechanism

The molecular mechanism of oseltamivir acid involves its binding to the active site of the viral neuraminidase enzyme. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . By occupying the active site, oseltamivir acid prevents the cleavage of sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This inhibition disrupts the viral life cycle and reduces the spread of infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oseltamivir acid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against neuraminidase for extended periods . Degradation of oseltamivir acid can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that oseltamivir acid can have sustained effects on cellular function, including prolonged inhibition of viral replication and reduced viral load in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of oseltamivir acid vary with different dosages in animal models. At therapeutic doses, oseltamivir acid effectively reduces viral load and alleviates symptoms of influenza infection . At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed . Threshold effects have also been noted, with a minimum effective dose required to achieve significant antiviral activity .

Metabolic Pathways

Oseltamivir acid is involved in several metabolic pathways, primarily related to its conversion from the prodrug oseltamivir phosphate. This conversion is mediated by hepatic esterases, which hydrolyze oseltamivir phosphate to produce oseltamivir acid . Oseltamivir acid is not further metabolized and is excreted unchanged in the urine . The interaction with hepatic esterases is crucial for the activation of the prodrug and the subsequent antiviral effects of oseltamivir acid .

Transport and Distribution

Within cells and tissues, oseltamivir acid is transported and distributed primarily through passive diffusion . It has a high volume of distribution, indicating extensive penetration into extracellular fluids and tissues . Oseltamivir acid is also known to cross the blood-brain barrier, which may contribute to its neuropsychiatric side effects . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of oseltamivir acid is primarily in the cytoplasm, where it exerts its inhibitory effects on viral neuraminidase . The compound does not require specific targeting signals or post-translational modifications for its activity, as it functions by diffusing to the site of infection and binding to the viral enzyme . The localization of oseltamivir acid within infected cells is crucial for its antiviral activity and the prevention of viral spread .

准备方法

合成路线及反应条件

奥司他韦酸的合成涉及多个步骤,从天然存在的化合物莽草酸开始。该过程包括保护和脱保护步骤,以及各种化学转化,例如酯化、还原和酰化。关键步骤之一是将莽草酸转化为其叠氮化物衍生物,然后还原形成胺,然后酰化生成奥司他韦酸 .

工业生产方法

奥司他韦酸的工业生产通常涉及使用大型化学反应器和严格的质量控制措施,以确保最终产品的纯度和功效。该工艺针对高产率和成本效益进行了优化,通常采用先进技术,例如连续流动化学和生物催化 .

化学反应分析

反应类型

奥司他韦酸经历各种化学反应,包括:

氧化: 转化为相应的肟或亚硝基衍生物。

还原: 将叠氮化物中间体还原为胺。

取代: 亲核取代反应以引入不同的官能团.

常用试剂和条件

这些反应中常用的试剂包括用于还原的氢气、用于酰化的乙酸酐以及各种有机溶剂,如乙醇和乙腈。反应条件通常涉及控制温度和压力以确保最佳产率 .

主要产物

这些反应产生的主要产物包括各种中间体,这些中间体进一步加工以生成奥司他韦酸。这些中间体对于逐步合成和最终生产活性化合物至关重要 .

相似化合物的比较

类似化合物

扎那米韦: 另一种用于治疗流感的神经氨酸酶抑制剂。

帕拉米韦: 一种用于治疗严重流感病例的静脉注射神经氨酸酶抑制剂。

拉尼拉米韦: 一种长效神经氨酸酶抑制剂,在一些国家使用.

独特之处

奥司他韦酸的独特之处在于其口服生物利用度以及作为前药(奥司他韦)给药的能力,前药在体内转化为活性形式。与可能需要吸入或静脉注射的其他神经氨酸酶抑制剂相比,这使得患者使用起来更加方便 .

属性

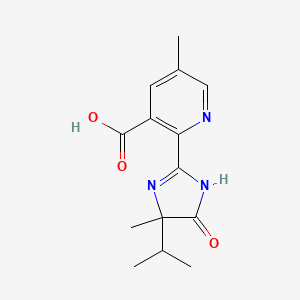

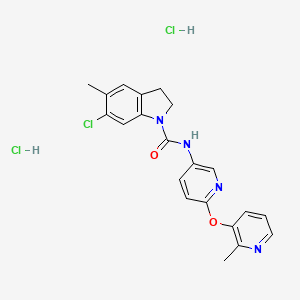

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

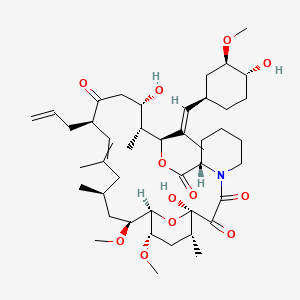

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)